N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide
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Overview
Description
N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide is an organic compound that features a chlorophenyl group, a cyclohexenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with isopropylamine to form N-(4-chlorophenyl)isopropylamine.
Cyclohexenyl Acetylation: The intermediate is then reacted with cyclohex-1-en-1-yl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)isopropylamine: Shares the chlorophenyl and isopropylamine moieties.
Cyclohex-1-en-1-yl acetate: Contains the cyclohexenyl group.
Uniqueness
N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide is unique due to its combination of a chlorophenyl group, a cyclohexenyl group, and an acetamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90299-19-7 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)propan-2-yl]-2-(cyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C17H22ClNO/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)12-13-6-4-3-5-7-13/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20) |
InChI Key |
ONHSGKZSYLPVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NC(=O)CC2=CCCCC2 |
Origin of Product |
United States |
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